Cas no 140-19-2 (N-[(thiophen-2-yl)methyl]pyridin-2-amine)
140-19-2 structure
Product Name:N-[(thiophen-2-yl)methyl]pyridin-2-amine
Numero CAS:140-19-2
MF:C10H10N2S
MW:190.264800548553
MDL:MFCD03826740
CID:150170
PubChem ID:67323
Update Time:2025-09-19
N-[(thiophen-2-yl)methyl]pyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pyridinamine,N-(2-thienylmethyl)-
- N-(2-thienylmethyl)pyridin-2-amine
- N-(thiophen-2-ylmethyl)pyridin-2-amine
- N-[(Thiophen-2-yl)methyl]pyridin-2-amine
- F1984-0004
- pyridin-2-yl-thiophen-2-ylmethyl-amine
- N-(2-Thienylmethyl)-2-pyridinamine
- AKOS002242946
- NSC30207
- SCHEMBL2720169
- NS00042058
- Pyridine, 2-(2-thenylamino)-
- NSC 30207
- EN300-69035
- 140-19-2
- HMS1655J02
- EINECS 205-401-6
- UNII-IZ4NZM5O6S
- IZ4NZM5O6S
- DTXSID20161208
- NSC-30207
- Z31111899
- 2-Pyridinamine, N-(2-thienylmethyl)-
- 2-(2-Thenylamino)pyridine
- Pyridine, 2-(2-thenylamino)-(8CI)
- DTXCID3083699
- 2-Pyridinamine, N-(2-thienylmethyl)-(9CI)
- 2-(2-Thenylamino)-pyridine; N-(2-Thienylmethyl)-2-pyridinamine; NSC 30207
- DS-013686
- SQJPDAQZMOQYLY-UHFFFAOYSA-N
- G31459
- STL252816
- N-[(thiophen-2-yl)methyl]pyridin-2-amine
-
- MDL: MFCD03826740
- Inchi: 1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)
- Chiave InChI: SQJPDAQZMOQYLY-UHFFFAOYSA-N
- Sorrisi: S1C=CC=C1CNC1C=CC=CN=1
Proprietà calcolate
- Massa esatta: 190.05600
- Massa monoisotopica: 190.056
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 152
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 2.4
- Superficie polare topologica: 53.2A^2
Proprietà sperimentali
- Densità: 1.249
- Punto di fusione: -22℃
- Punto di ebollizione: 326.7°Cat760mmHg
- Punto di infiammabilità: 151.4°C
- Indice di rifrazione: 1.669
- PSA: 53.16000
- LogP: 2.82820
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
N-[(thiophen-2-yl)methyl]pyridin-2-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[(thiophen-2-yl)methyl]pyridin-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 135395-1g |
N-[(Thiophen-2-yl)methyl]pyridin-2-amine, 95%+ |
140-19-2 | 95% | 1g |
$342.00 | 2023-09-07 | |
| Matrix Scientific | 135395-2.500g |
N-[(Thiophen-2-yl)methyl]pyridin-2-amine, 95%+ |
140-19-2 | 95% | 2.500g |
$749.00 | 2023-09-07 | |
| Matrix Scientific | 135395-5g |
N-[(Thiophen-2-yl)methyl]pyridin-2-amine, 95%+ |
140-19-2 | 95% | 5g |
$1133.00 | 2023-09-07 | |
| TRC | T430135-100mg |
2-(2-Thenylamino)pyridine |
140-19-2 | 100mg |
$ 87.00 | 2023-09-05 | ||
| TRC | T430135-250mg |
2-(2-Thenylamino)pyridine |
140-19-2 | 250mg |
$ 155.00 | 2023-09-05 | ||
| TRC | T430135-500mg |
2-(2-Thenylamino)pyridine |
140-19-2 | 500mg |
$ 253.00 | 2023-09-05 | ||
| TRC | T430135-1g |
2-(2-Thenylamino)pyridine |
140-19-2 | 1g |
$ 315.00 | 2022-06-02 | ||
| Chemenu | CM439228-100mg |
2-Pyridinamine, N-(2-thienylmethyl)- |
140-19-2 | 95%+ | 100mg |
$161 | 2023-02-02 | |
| Chemenu | CM439228-250mg |
2-Pyridinamine, N-(2-thienylmethyl)- |
140-19-2 | 95%+ | 250mg |
$219 | 2023-02-02 | |
| Chemenu | CM439228-1g |
2-Pyridinamine, N-(2-thienylmethyl)- |
140-19-2 | 95%+ | 1g |
$455 | 2023-02-02 |
N-[(thiophen-2-yl)methyl]pyridin-2-amine Letteratura correlata
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Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386
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2. Conversion of (2-methyl-1-azabuta-1,3-diene)tricarbonyliron(>0>) complexes into (enamine)tricarbonyliron(>0>) complexesMark J. Ackland,Timothy N. Danks,Mark E. Howells J. Chem. Soc. Perkin Trans. 1 1998 813
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3. 13C nuclear magnetic resonance of N-heterocycles. Part 3. 13C Chemical shift assignments of the carbonyl groups in penicillins and cephalosporinsRosanna Mondelli,Paolo Ventura J. Chem. Soc. Perkin Trans. 2 1977 1749
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4. Products of the pyrolysis of [Os3(CO)11{P(OMe)3}]; the molecular and crystal structure of [Os5C(CO)13H{OP(OMe)2}{P(OMe)3}]Juan M. Fernandez,Brian F. G. Johnson,Jack Lewis,Paul R. Raithby J. Chem. Soc. Dalton Trans. 1981 2250
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5. Structure and stability of polyamine complexes. Crystal and molecular structures of bis[di-(3-aminopropyl) amine]nickel(II) perchlorate and bis[di(2-aminoethyl)amine]nickel(II) chloride monohydrateS. Biagini,M. Cannas J. Chem. Soc. A 1970 2398
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